molecular formula C20H20N4O3S B2614124 N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-80-6

N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2614124
CAS No.: 851079-80-6
M. Wt: 396.47
InChI Key: YKJZCAKITAELSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a mesityl group, a nitrophenyl group, and an imidazole ring, which are linked through a thioacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.

    Attachment of the mesityl group: This can be done through Friedel-Crafts alkylation using mesitylene and a suitable catalyst like aluminum chloride.

    Formation of the thioacetamide linkage: This step involves the reaction of the imidazole derivative with thioacetic acid or its derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.

    Hydrolysis: The thioacetamide linkage can be hydrolyzed to form corresponding acids and amines under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

N-mesityl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-mesityl-2-(1-naphthylthio)acetamide: This compound has a naphthyl group instead of a nitrophenyl group, which can affect its chemical reactivity and biological activity.

    N-mesityl-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: The presence of a methyl group instead of a nitro group can influence its electronic properties and interactions with biological targets.

    N-mesityl-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-10-14(2)19(15(3)11-13)22-18(25)12-28-20-21-8-9-23(20)16-4-6-17(7-5-16)24(26)27/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJZCAKITAELSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.